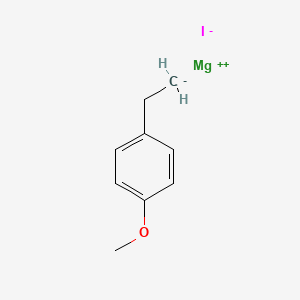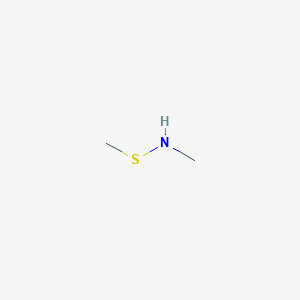
3-(Ethenyloxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenyloxy)propane-1,2-diol is an organic compound with the molecular formula C5H10O3 It is a diol, meaning it contains two hydroxyl groups (-OH), and an ether group (-O-)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Ethenyloxy)propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of glycidol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Glycidol and Ethylene Oxide Reaction: Glycidol reacts with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under pressure to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenyloxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
3-(Ethenyloxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of resins, adhesives, and coatings due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 3-(Ethenyloxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures such as polymers. Additionally, the ether group provides flexibility and stability to the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol:
Propane-1,3-diol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups, used widely in pharmaceuticals and cosmetics.
Uniqueness
3-(Ethenyloxy)propane-1,2-diol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of more complex structures, making it valuable in various applications.
Properties
CAS No. |
136917-94-7 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-ethenoxypropane-1,2-diol |
InChI |
InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h2,5-7H,1,3-4H2 |
InChI Key |
LANDRZNMJOEVQO-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)





![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)
